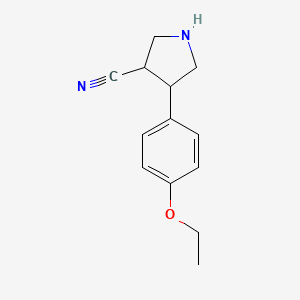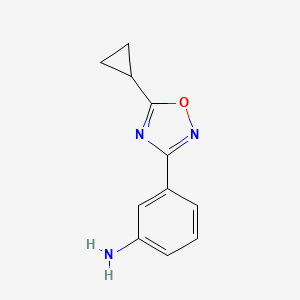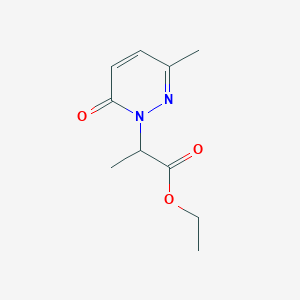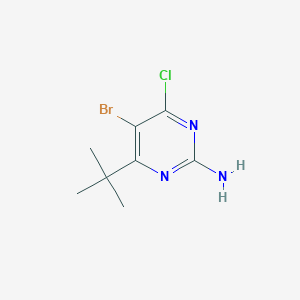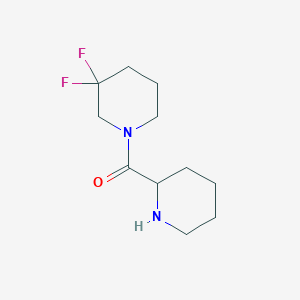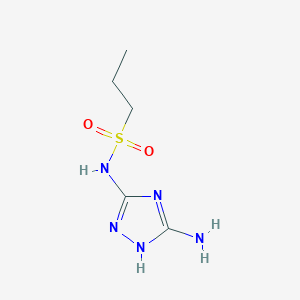
N-(5-アミノ-4H-1,2,4-トリアゾール-3-イル)プロパン-1-スルホンアミド
概要
説明
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.
科学的研究の応用
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various biologically active compounds.
作用機序
Target of Action
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide primarily targets Candida albicans lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, inhibiting its function . This interaction disrupts the synthesis of ergosterol, leading to alterations in the cell membrane’s structure and function .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell . The downstream effects include impaired cell membrane function and integrity, leading to fungal cell death .
Result of Action
The result of the compound’s action is the inhibition of fungal growth. It shows greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
生化学分析
Biochemical Properties
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been reported to be a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily mediated through the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby inhibiting their activity and modulating various biochemical pathways.
Cellular Effects
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of kinases, which are key regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis . Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
The molecular mechanism of action of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes through hydrogen bonds and other non-covalent interactions, thereby inhibiting their activity . This inhibition can lead to the modulation of various biochemical pathways, resulting in changes in cellular function and gene expression. Additionally, the compound can activate certain enzymes by binding to allosteric sites, thereby enhancing their activity and modulating specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to a decrease in its efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting the activity of specific enzymes and modulating biochemical pathways . At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular function. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been reported to inhibit the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . This inhibition can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, and it can bind to specific proteins that facilitate its distribution within cells . The localization and accumulation of the compound within specific cellular compartments can also influence its activity and function.
Subcellular Localization
The subcellular localization of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide plays a crucial role in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can be localized to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide typically involves multistep reactions. One common method starts with the preparation of N-cyano-N-(4-substitutedpyridin-3-yl)sulfonylcarbamimidothioates, which are then converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives . Another approach involves the reaction of succinic anhydride with aminoguanidine hydrochloride and various amines under microwave irradiation to afford the desired triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for the formation of the triazole ring, and various oxidizing and reducing agents for modifying the sulfonamide group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfonyl derivatives, while substitution reactions can produce a wide range of triazole derivatives with different substituents.
類似化合物との比較
Similar Compounds
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: This compound has a similar structure but with a pyridine ring instead of a propane group.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound features a carbohydrazide group instead of a sulfonamide group.
Uniqueness
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide is unique due to its specific combination of a triazole ring and a sulfonamide group, which imparts distinct biological activities and chemical reactivity. Its derivatives have shown promising antifungal activity, making it a valuable compound for further research and development .
特性
IUPAC Name |
N-(5-amino-1H-1,2,4-triazol-3-yl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5O2S/c1-2-3-13(11,12)10-5-7-4(6)8-9-5/h2-3H2,1H3,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWQVKAQRZFTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=NNC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


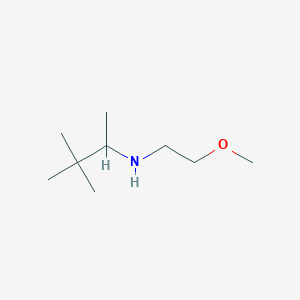
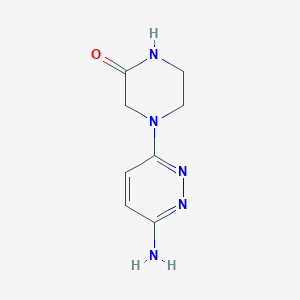
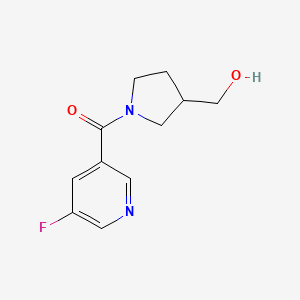
![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)
![7-Azaspiro[4.5]decane hydrochloride](/img/structure/B1531918.png)
![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)

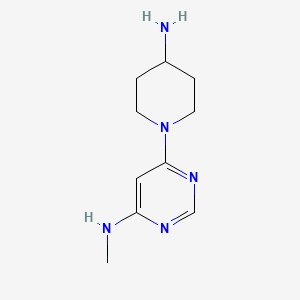
![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)
